Welcome to the BenchChem Online Store!
molecular formula C11H13F3N2O B027957 N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 39235-51-3

N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No. B027957
M. Wt: 246.23 g/mol
InChI Key: SAKLWQRDMOSOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04144270

Procedure details

Hydrogenate, at approximately 3 atmospheres, a mixture of 8.3 g. of 4'-nitro-3'-trifluoromethylisobutyranilide in 100 ml. of ethanol containing 0.5 g. of 5% palladium on charcoal. Filter and remove the solvent, obtaining 4'-amino-3'-trifluoromethylisobutyranilide, m.p. 114.5°-116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([NH:8][C:9](=[O:13])[CH:10]([CH3:12])[CH3:11])=[CH:6][C:5]=1[C:16]([F:19])([F:18])[F:17])([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:15]=[CH:14][C:7]([NH:8][C:9](=[O:13])[CH:10]([CH3:12])[CH3:11])=[CH:6][C:5]=1[C:16]([F:17])([F:18])[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(NC(C(C)C)=O)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0.5 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Hydrogenate, at approximately 3 atmospheres, a mixture of 8.3 g
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(NC(C(C)C)=O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.